molecular formula C9H5BrF4O3 B13340522 6-Bromo-2-fluoro-3-methoxy-4-(trifluoromethyl)benzoic acid

6-Bromo-2-fluoro-3-methoxy-4-(trifluoromethyl)benzoic acid

Katalognummer: B13340522
Molekulargewicht: 317.03 g/mol
InChI-Schlüssel: MWXHDRNMVFIWGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-2-fluoro-3-methoxy-4-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H3BrF4O2. It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, methoxy, and trifluoromethyl groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-fluoro-3-methoxy-4-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the bromination of a fluorinated benzoic acid derivative, followed by methoxylation and trifluoromethylation. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions helps in achieving high yields and consistent quality. Safety measures and environmental considerations are also crucial in industrial settings to minimize the impact of chemical production .

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-2-fluoro-3-methoxy-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

6-Bromo-2-fluoro-3-methoxy-4-(trifluoromethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-Bromo-2-fluoro-3-methoxy-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The presence of electronegative atoms like fluorine and bromine can influence the compound’s reactivity and binding affinity. The methoxy and trifluoromethyl groups can also affect its lipophilicity and overall chemical behavior. These interactions can modulate various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Bromo-2-fluoro-3-methoxy-4-(trifluoromethyl)benzoic acid is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of multiple electronegative atoms and functional groups makes it a versatile compound in various chemical reactions and applications .

Eigenschaften

Molekularformel

C9H5BrF4O3

Molekulargewicht

317.03 g/mol

IUPAC-Name

6-bromo-2-fluoro-3-methoxy-4-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C9H5BrF4O3/c1-17-7-3(9(12,13)14)2-4(10)5(6(7)11)8(15)16/h2H,1H3,(H,15,16)

InChI-Schlüssel

MWXHDRNMVFIWGU-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=C(C=C1C(F)(F)F)Br)C(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.